

Ro 14-9578 structure comparison with fluoroquinolones

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Compound Focus: Ro 14-9578

CAS No.: 100891-41-6

Cat. No.: S541578

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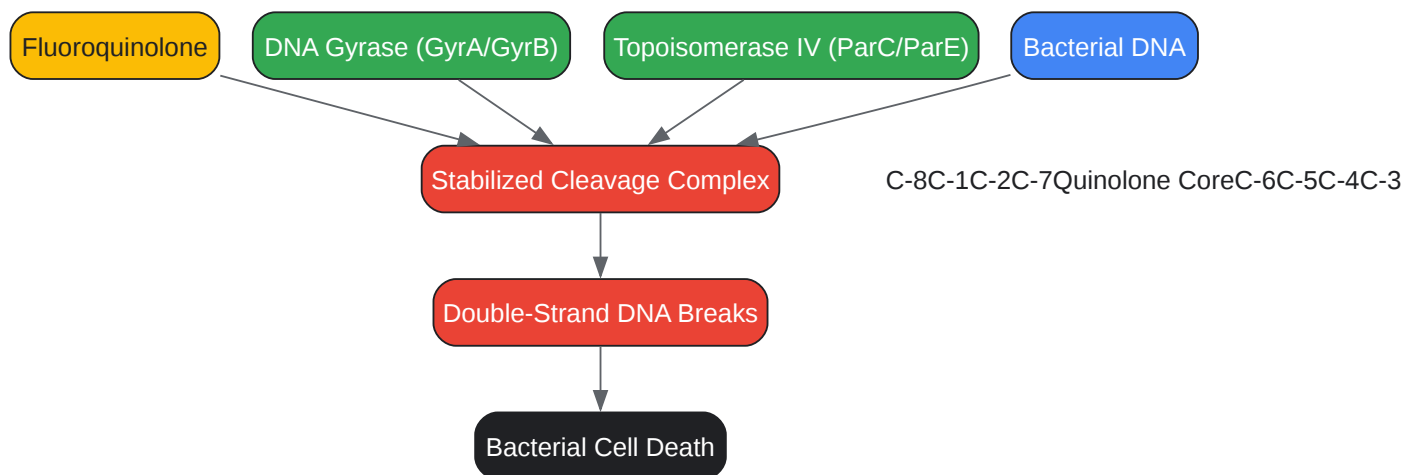
Core Structure and Mechanism of Action

Fluoroquinolones are a class of synthetic antibacterial agents whose core structure enables inhibition of bacterial DNA synthesis.

Mechanism of Action Fluoroquinolones target two essential bacterial type II topoisomerase enzymes: **DNA gyrase** and **topoisomerase IV** [1].

- They bind to the complexes of DNA and these enzymes, stabilizing a reaction intermediate and preventing DNA strand resealing [1].
- This action creates double-strand breaks in the bacterial DNA, triggering lethal SOS repair responses and resulting in bactericidal activity [1].

The diagram below illustrates this mechanism and the core chemical structure shared by fluoroquinolones.



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Structure-Activity Relationship (SAR) Analysis

Modifications at specific positions on the quinolone core structure significantly influence the antibiotic's spectrum of activity, potency, and pharmacokinetic properties [2] [3]. The table below summarizes the key functional groups and their roles.

Position	Key Structural Feature & Role in Activity	Impact of Common Modifications
C-3 & C-4	Pharmacophore: Carboxylic acid (C-3) and keto group (C-4) form a metal-water-amino acid complex with Mg^{2+} and key serine/aspartate residues in the Quinolone Resistance-Determining Region (QRDR) [2] [1].	Essential for binding to the enzyme-DNA complex. Mutations in the QRDR (e.g., in GyrA) are a primary resistance mechanism [4].
C-6	Fluorine atom enhances penetration through bacterial cell walls, broadening spectrum and increasing potency [2].	Defining feature of "fluoroquinolones." Improves activity against both Gram-positive and Gram-negative bacteria.

Position	Key Structural Feature & Role in Activity	Impact of Common Modifications
C-7	Most flexible position for introducing bulky substituents (e.g., heterocyclic rings) to modify antimicrobial profile and pharmacokinetics [2].	Pyrimidine, benzimidazole, or piperazinyl groups can enhance activity against Gram-positive bacteria (e.g., <i>S. aureus</i>) or improve tissue penetration [2].
C-8	Halogen or methoxy substitution can influence anaerobic activity and affect phototoxicity potential [3].	A methoxy group (e.g., in moxifloxacin) can improve anaerobic activity and lower phototoxicity risk compared to a halogen [3].

Experimental Protocols for Evaluation

For a comprehensive comparison of a compound like **Ro 14-9578** with established fluoroquinolones, the following experimental methodologies are standard in the field.

In Vitro Antimicrobial Susceptibility Testing

- **Purpose:** Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of reference bacterial strains [2].
- **Protocol:** Use standardized methods like broth microdilution according to guidelines from CLSI or EUCAST. Testing should include Gram-positive (e.g., *S. aureus*, *S. pneumoniae*), Gram-negative (e.g., *E. coli*, *K. pneumoniae*), and atypical pathogens [2] [5]. The compound's MIC/MBC values are directly compared to reference drugs like ciprofloxacin and moxifloxacin.

In Silico Molecular Docking

- **Purpose:** Predict the binding mode and affinity of the compound to the target enzymes, helping to understand the mechanism of action and potential for resistance [4] [2].
- **Protocol:** Perform docking calculations using the 3D structure of the QRDR of DNA gyrase (GyrA subunit) or topoisomerase IV (ParC subunit). Key interactions to analyze include hydrogen bonding with residues like **Ser83** and **Asp87** (in *E. coli* numbering) and salt bridges with **Arg121** [4].

In Vivo Efficacy Models

- **Purpose:** Evaluate the compound's ability to clear infections in a live animal model, accounting for pharmacokinetics and tissue penetration [6] [7].
- **Protocol:** Utilize established infection models. A common approach is a topical skin infection model in mice, where the reduction in bacterial load in wound tissue after treatment with the test compound is measured and compared to controls and reference drugs [2]. For tuberculosis, rabbit models that replicate human-like lung lesions are used to assess penetration and efficacy at the disease site [6] [7].

How to Proceed with Your Research

Since **Ro 14-9578** is not detailed in the current literature, you may need to:

- **Consult Patent Literature:** Early quinolone compounds are often detailed in pharmaceutical patents, which can provide structural and initial biological data.
- **Access Internal Data:** If this compound was an early candidate from a specific company (the "Ro" prefix suggests Roche), internal research reports or compound libraries would be the primary source.
- **Focus on Established Comparators:** For a practical guide, structuring comparisons around well-known fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) using the SAR and experimental frameworks above will be most useful for researchers.

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